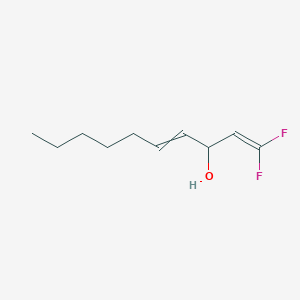
1,1-Difluorodeca-1,4-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorodeca-1,4-dien-3-ol, with the chemical formula
C11H20O
, is a compound that contains both fluorine and hydroxyl functional groups. Its systematic IUPAC name is 1,1-difluoro-4-decen-3-ol . Here’s a brief overview:Molecular Formula: C11H20O
CAS Number: 10339-55-6
EC Number: 233-732-6
Preparation Methods
Synthetic Routes: 1,1-Difluorodeca-1,4-dien-3-ol can be synthesized through various routes. One common method involves the addition of fluorine to a suitable precursor. For example, starting with 1,4-decadien-3-ol, fluorination can occur under controlled conditions to introduce the two fluorine atoms.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves specialized equipment and reagents. Detailed industrial processes are proprietary, but research laboratories often use similar synthetic routes.
Chemical Reactions Analysis
1,1-Difluorodeca-1,4-dien-3-ol can participate in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions can replace the hydroxyl group or fluorine atoms with other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Scientific Research Applications
1,1-Difluorodeca-1,4-dien-3-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 1,1-difluorodeca-1,4-dien-3-ol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 1,1-difluorodeca-1,4-dien-3-ol is unique due to its combination of fluorine and hydroxyl groups, similar compounds include other polyenes, fluorinated alcohols, and functionalized alkenes.
Properties
CAS No. |
138024-28-9 |
|---|---|
Molecular Formula |
C10H16F2O |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1,1-difluorodeca-1,4-dien-3-ol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-4-5-6-7-9(13)8-10(11)12/h6-9,13H,2-5H2,1H3 |
InChI Key |
LNQSIJWVOWDEDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(C=C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















